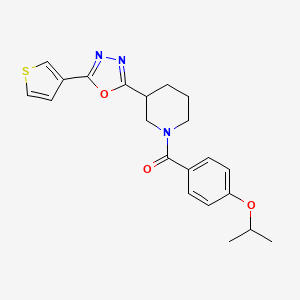

(4-Isopropoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-14(2)26-18-7-5-15(6-8-18)21(25)24-10-3-4-16(12-24)19-22-23-20(27-19)17-9-11-28-13-17/h5-9,11,13-14,16H,3-4,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLNKPICVWQFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.

Piperidine ring formation: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Final coupling: The final step involves coupling the piperidine derivative with the (4-isopropoxyphenyl)methanone under appropriate conditions, often using a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which (4-Isopropoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Implications

(i) Heterocyclic Moieties

- The target’s 1,3,4-oxadiazole-thiophene combination (electron-deficient oxadiazole and sulfur-containing thiophene) may improve metabolic stability and binding affinity compared to 1,3,4-thiadiazole in ’s compound (3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one). Thiadiazoles are less rigid and more prone to hydrolysis than oxadiazoles .

- The thiophene in the target vs. 4-fluorophenyl in introduces distinct electronic profiles: thiophene’s aromatic sulfur may enhance interactions with cysteine residues, while fluorine’s electronegativity could polarize binding pockets .

(ii) Aromatic Substituents

- The 4-isopropoxy group in the target provides greater lipophilicity (higher logP) than the 4-methoxy group in or the 4-methylpiperazine in ’s compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone). This may influence bioavailability and blood-brain barrier penetration .

(iii) Core Ring Systems

- The piperidine ring in the target vs. piperazine in : Piperidine’s reduced polarity may lower solubility but improve passive diffusion compared to the more basic piperazine .

Q & A

Q. What are the recommended synthetic pathways for (4-isopropoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how are critical reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole moieties and coupling of the piperidine-thiophene scaffold. Key steps require inert atmospheres (e.g., nitrogen), solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts (e.g., palladium for cross-coupling). Temperature control (60–120°C) and purification via column chromatography are critical for yields >70% . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the piperidine, oxadiazole, and thiophene moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). X-ray crystallography may be used for absolute configuration determination if single crystals are obtained .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is likely hygroscopic and sensitive to light due to the thiophene and oxadiazole groups. Stability studies under varying pH (4–9) and temperatures (4–40°C) are recommended. Solubility can be assessed in DMSO (>10 mg/mL) or ethanol (<5 mg/mL). Differential scanning calorimetry (DSC) determines melting points and thermal degradation thresholds .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and solvent polarity (e.g., switch from DMF to acetonitrile for milder conditions). Microwave-assisted synthesis reduces reaction time and byproduct formation. Use scavenger resins (e.g., QuadraSil MP) to remove excess reagents in situ .

Q. What strategies are employed to evaluate structure-activity relationships (SAR) for biological targets?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing isopropoxy with methoxy or varying thiophene positions). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to map interactions with targets like kinases or GPCRs. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can contradictory bioactivity data from structural analogs be resolved?

Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Analyze off-target effects via proteome-wide profiling (e.g., thermal shift assays). Reconcile discrepancies by comparing pharmacokinetic parameters (e.g., logP, plasma protein binding) across analogs .

Q. What methodologies are used to assess metabolic stability and toxicity in preclinical studies?

Liver microsomal assays (human/rat) evaluate Phase I metabolism, while LC-MS/MS identifies metabolites. Ames tests and hERG channel inhibition assays screen for genotoxicity and cardiotoxicity. In vivo acute toxicity studies in rodents (LD₅₀) are conducted per OECD guidelines .

Q. How can computational tools predict pharmacokinetic (PK) profiles?

Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (GROMACS) model membrane permeability. PBPK modeling (GastroPlus) extrapolates human PK parameters from rodent data .

Methodological Considerations for Data Interpretation

Q. What experimental controls are critical in biological activity assays?

Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%). Validate target engagement via CRISPR knockouts or siRNA silencing. Replicate experiments in triplicate with blinded analysis to reduce bias .

Q. How can researchers troubleshoot low yields in the final coupling step?

Test alternative coupling reagents (e.g., HATU vs. EDC). Pre-activate carboxylic acid intermediates with NHS esters. Monitor reaction progress via HPLC-MS to identify premature degradation. Increase steric protection of reactive sites using bulky temporary groups .

Interdisciplinary Applications

Q. What non-pharmacological applications exist for this compound in materials science?

The thiophene-oxadiazole core may serve as a ligand for luminescent metal complexes (e.g., Ru(II) for OLEDs) or as a building block for conductive polymers. DFT studies (Gaussian 09) predict charge-transfer properties .

Q. How is this compound utilized in chemical biology studies?

Photoaffinity labeling probes (e.g., diazirine-tagged analogs) map target engagement in live cells. Click chemistry (CuAAC) enables conjugation to fluorophores for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.